molecular formula C17H26ClNO2 B5098724 4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine

4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine

Cat. No.: B5098724
M. Wt: 311.8 g/mol
InChI Key: BGUBKFCFFRJKCT-UHFFFAOYSA-N
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Description

4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a hexyl chain, which is further substituted with a 2-chloro-4-methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-15-6-7-17(16(18)14-15)21-11-5-3-2-4-8-19-9-12-20-13-10-19/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUBKFCFFRJKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-chloro-4-methylphenol: This can be achieved through the chlorination of 4-methylphenol (p-cresol) using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of 2-chloro-4-methylphenoxyhexane: The 2-chloro-4-methylphenol is then reacted with 1-bromohexane in the presence of a base like potassium carbonate to form 2-chloro-4-methylphenoxyhexane.

    Nucleophilic Substitution with Morpholine: Finally, the 2-chloro-4-methylphenoxyhexane is subjected to nucleophilic substitution with morpholine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(2-chlorophenoxy)hexyl]morpholine: Lacks the methyl group on the phenoxy ring.

    4-[6-(4-methylphenoxy)hexyl]morpholine: Lacks the chloro group on the phenoxy ring.

    4-[6-(2-chloro-4-methylphenoxy)butyl]morpholine: Has a shorter butyl chain instead of a hexyl chain.

Uniqueness

4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine is unique due to the presence of both chloro and methyl groups on the phenoxy ring, as well as the hexyl chain attached to the morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

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